Gilteritinib

説明

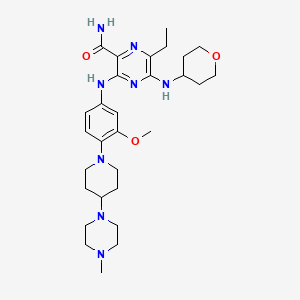

Structure

3D Structure

特性

IUPAC Name |

6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQYAJJFPNQOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027949 | |

| Record name | Gilteritinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Gilteritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1254053-43-4 | |

| Record name | 6-Ethyl-3-[[3-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]amino]-5-[(tetrahydro-2H-pyran-4-yl)amino]-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254053-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gilteritinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254053434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gilteritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gilteritinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GILTERITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66D92MGC8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gilteritinib's Mechanism of Action in FLT3-ITD Acute Myeloid Leukemia: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations is an aggressive hematological malignancy with a historically poor prognosis. The constitutive activation of the FLT3 receptor tyrosine kinase drives uncontrolled proliferation and survival of leukemic blasts. Gilteritinib (XOSPATA®) is a potent, second-generation, oral FLT3 tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in patients with relapsed or refractory FLT3-mutated AML. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its dual inhibitory effects on FLT3 and AXL, the downstream signaling pathways it modulates, and the molecular basis of resistance. Detailed experimental protocols and quantitative data from key preclinical and clinical studies are presented to offer a thorough resource for researchers and drug development professionals in the field of oncology.

Introduction: The Role of FLT3 in AML

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development and proliferation of hematopoietic stem and progenitor cells. In approximately 30% of patients with AML, mutations in the FLT3 gene lead to its constitutive activation, promoting leukemogenesis.[1] The most common of these are internal tandem duplications (ITDs) within the juxtamembrane domain of the receptor. This mutation results in ligand-independent dimerization and autophosphorylation of the FLT3 receptor, leading to the aberrant activation of downstream signaling pathways that drive cell proliferation and survival.[1][2] FLT3-ITD mutations are associated with a higher risk of relapse and reduced overall survival, making the FLT3 receptor a key therapeutic target in this subset of AML.[1]

This compound: A Dual FLT3 and AXL Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets FLT3.[3] It is classified as a type I TKI, meaning it binds to the ATP-binding pocket of the FLT3 kinase in its active conformation. This allows this compound to inhibit both FLT3-ITD and mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, which can confer resistance to type II FLT3 inhibitors.[4]

In addition to its potent activity against FLT3, this compound also inhibits the AXL receptor tyrosine kinase.[3][5] AXL is frequently overexpressed in AML and has been implicated in resistance to chemotherapy and other targeted agents. By dually targeting both FLT3 and AXL, this compound can overcome certain mechanisms of resistance and exert a more durable anti-leukemic effect.[5]

Inhibition of FLT3 Signaling

The primary mechanism of action of this compound is the inhibition of FLT3 autophosphorylation and the subsequent blockade of its downstream signaling cascades.[3] This leads to the suppression of key pathways that are critical for the survival and proliferation of FLT3-ITD AML cells.

Downstream Effects of this compound

By inhibiting the FLT3 and AXL signaling pathways, this compound induces several downstream effects that contribute to its anti-leukemic activity:

-

Induction of Apoptosis: this compound treatment leads to a dose-dependent increase in apoptosis in FLT3-ITD positive AML cell lines.[6][7]

-

Cell Cycle Arrest: The inhibition of proliferative signaling pathways results in a G1 phase cell cycle arrest.[6][7]

-

Myeloid Differentiation: In some preclinical models, FLT3 inhibition has been shown to promote the differentiation of leukemic blasts.

Quantitative Data Summary

Preclinical Activity

This compound has demonstrated potent in vitro activity against various FLT3-mutated cell lines.

| Cell Line | FLT3 Mutation | This compound IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD | 3.3 ± 0.6 | [5] |

| MOLM-13 | FLT3-ITD | 19.0 ± 3.2 | [5] |

| MOLM-14 | FLT3-ITD | 25.0 ± 1.0 | [5] |

Clinical Efficacy: The ADMIRAL Trial

The Phase 3 ADMIRAL trial was a pivotal study that established the superiority of this compound over salvage chemotherapy in patients with relapsed or refractory FLT3-mutated AML.[8][9]

| Endpoint | This compound (n=247) | Salvage Chemotherapy (n=124) | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival | 9.3 months | 5.6 months | 0.64 (0.49-0.83) | <0.001 |

| 1-Year Survival Rate | 37% | 17% | - | - |

| CR/CRh Rate* | 34.0% | 15.3% | - | - |

| Median Duration of CR/CRh | 11.0 months | 1.8 months | - | - |

*CR/CRh: Complete Remission/Complete Remission with partial hematologic recovery.[1][9]

Post-Transplant Maintenance: The MORPHO Trial

The Phase 3 MORPHO trial investigated the role of this compound as a maintenance therapy following allogeneic hematopoietic stem cell transplantation (HSCT) in patients with FLT3-ITD AML. While the study did not meet its primary endpoint of significantly improving relapse-free survival (RFS) in the overall population, a pre-specified subgroup analysis revealed a benefit in patients with measurable residual disease (MRD).[10][11][12]

| Subgroup | 2-Year Relapse-Free Survival (this compound) | 2-Year Relapse-Free Survival (Placebo) | Hazard Ratio (95% CI) | p-value |

| MRD-Positive | - | - | 0.515 (0.316-0.838) | 0.0065 |

| MRD-Negative | - | - | 1.213 (0.616-2.387) | 0.575 |

Mechanisms of Resistance to this compound

Despite the significant clinical activity of this compound, the development of resistance remains a challenge. Resistance can arise through on-target or off-target mechanisms.

-

On-Target Resistance: This typically involves the acquisition of new mutations in the FLT3 gene that interfere with this compound binding. The "gatekeeper" mutation F691L is a known mechanism of resistance to both type I and type II FLT3 inhibitors.[13]

-

Off-Target Resistance: This involves the activation of bypass signaling pathways that circumvent the need for FLT3 signaling. Mutations in genes of the RAS/MAPK pathway are a common mechanism of off-target resistance to this compound.

Experimental Protocols

In Vitro Cell Viability Assay (WST-1)

This protocol describes a colorimetric assay to assess the effect of this compound on the viability of AML cell lines.

Materials:

-

FLT3-ITD positive AML cell line (e.g., MV4-11, MOLM-13)

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

This compound stock solution

-

WST-1 cell proliferation reagent[14]

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density (e.g., 5 x 10^4 cells/well) in a 96-well plate in a final volume of 100 µL of complete culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the desired concentrations of this compound to the wells. Include vehicle control wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of WST-1 reagent to each well.[14]

-

Incubate the plate for 1-4 hours at 37°C.

-

Shake the plate for 1 minute on a shaker.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for FLT3 Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of this compound on FLT3 autophosphorylation.

Materials:

-

AML cell line

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-FLT3, anti-total-FLT3)

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat AML cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Harvest and lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total FLT3 as a loading control.

In Vivo AML Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Materials:

-

FLT3-ITD positive AML cell line (e.g., MV4-11)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

-

Animal monitoring equipment

Procedure:

-

Sublethally irradiate the immunodeficient mice.[16]

-

Inject the AML cells intravenously or subcutaneously into the mice.[16]

-

Monitor the mice for signs of leukemia engraftment (e.g., weight loss, hind limb paralysis, palpable tumors for subcutaneous models).

-

Once the disease is established, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally daily.

-

Monitor tumor growth (for subcutaneous models) and overall survival.

-

At the end of the study, harvest tissues (e.g., bone marrow, spleen) to assess leukemic burden.

Conclusion

This compound is a highly effective targeted therapy for patients with relapsed or refractory FLT3-mutated AML. Its dual inhibition of FLT3 and AXL, leading to the suppression of critical pro-survival signaling pathways, results in potent anti-leukemic activity. Understanding the detailed mechanism of action, as well as the molecular basis of resistance, is crucial for the continued development of novel therapeutic strategies to improve outcomes for this high-risk patient population. The experimental protocols provided in this guide offer a foundation for further preclinical and translational research into this compound and other FLT3 inhibitors.

References

- 1. This compound: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Evaluation of this compound in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phase 3 ADMIRAL Trial Data Show XOSPATA® (this compound) Significantly Prolongs Overall Survival in Adult Patients with FLT3 Mutation-Positive Relapsed/Refractory Acute Myeloid Leukemia Compared with Salvage Chemotherapy [prnewswire.com]

- 9. This compound Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML - The ASCO Post [ascopost.com]

- 10. youtube.com [youtube.com]

- 11. This compound Maintenance Therapy After Transplantation in Patients With FLT3-ITD AML Who Have Measurable Residual Disease - The ASCO Post [ascopost.com]

- 12. ashpublications.org [ashpublications.org]

- 13. Preclinical studies of this compound, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AML Mouse Xenograft Model [bio-protocol.org]

Gilteritinib's Dual Kinase Inhibition: A Technical Guide to its Effect on AXL Receptor Tyrosine Kinase

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of gilteritinib, with a specific focus on its inhibitory effects on the AXL receptor tyrosine kinase. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical findings, outlines detailed experimental methodologies, and visualizes the complex signaling pathways involved.

Executive Summary

This compound is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[1][2] While its efficacy in FLT3-mutated Acute Myeloid Leukemia (AML) is well-established, its co-inhibition of AXL is a critical component of its therapeutic mechanism, particularly in overcoming resistance to other FLT3 inhibitors.[3][4] AXL overexpression is a known mechanism of resistance in various cancers, and its inhibition by this compound represents a key strategy in combating refractory disease.[4][5] This guide explores the quantitative measures of this compound's potency against AXL, the experimental protocols used to determine these effects, and the underlying signaling pathways.

Quantitative Analysis of this compound's Inhibitory Activity

This compound demonstrates potent and specific inhibition of both FLT3 and AXL kinases. The half-maximal inhibitory concentration (IC50) values from various in vitro kinase assays and cell-based proliferation assays consistently highlight its sub-nanomolar to low nanomolar potency against AXL.

| Target Kinase | Assay Type | IC50 (nM) | Cell Line (if applicable) | Reference |

| AXL | Cell-free assay | 0.73 | N/A | |

| FLT3 | Cell-free assay | 0.29 | N/A | |

| c-KIT | Cell-free assay | 230 | N/A | |

| MV4-11 | Proliferation Assay | 3.3 ± 0.6 | Human FLT3-ITD AML | [2] |

| MOLM-13 | Proliferation Assay | 19.0 ± 3.2 | Human FLT3-ITD AML | [2] |

| MOLM-14 | Proliferation Assay | 25.0 ± 1.0 | Human FLT3-ITD AML | [2] |

| KYSE30 | Cell Viability Assay | 1490 ± 840 | Esophageal Cancer | |

| TE-1 | Cell Viability Assay | 740 ± 300 | Esophageal Cancer | |

| A2780 | Cell Viability Assay | 510 ± 10 | Ovarian Cancer | |

| SK-OV-3 | Cell Viability Assay | 2370 ± 90 | Ovarian Cancer | |

| HGC-27 | Cell Viability Assay | 330 ± 20 | Gastric Cancer | |

| MKN45 | Cell Viability Assay | 340 ± 10 | Gastric Cancer |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on AXL.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against AXL kinase in a cell-free system.

Materials:

-

Recombinant human AXL kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP solution

-

Peptide substrate specific for AXL

-

This compound (serial dilutions)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the AXL kinase and the peptide substrate to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Materials:

-

Cancer cell lines expressing AXL (e.g., MV4-11)

-

Complete cell culture medium

-

This compound (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for AXL Phosphorylation

This technique is used to detect the phosphorylation status of AXL and its downstream signaling proteins in response to this compound treatment.

Materials:

-

Cancer cell lines expressing AXL

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-AXL, anti-total-AXL, and antibodies for downstream targets)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to quantify the induction of apoptosis in cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the AXL signaling pathway, a typical experimental workflow for evaluating this compound's activity, and the mechanism by which this compound overcomes AXL-mediated resistance.

Figure 1: AXL Receptor Tyrosine Kinase Signaling Pathway.

Figure 2: Experimental workflow for evaluating this compound's activity.

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Dual Inhibition of FLT3 and AXL by this compound Overcomes Hematopoietic Niche-Driven Resistance Mechanisms in FLT3-ITD Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

Gilteritinib's Binding Affinity to the FLT3 Kinase Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of gilteritinib to the FMS-like tyrosine kinase 3 (FLT3) kinase domain. This compound is a potent, selective, second-generation FLT3 tyrosine kinase inhibitor (TKI) approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with FLT3 mutations.[1][2][3] This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used to determine them, and the critical signaling pathways involved.

Core Concept: this compound's Potent Inhibition of FLT3

This compound functions as a type I inhibitor, binding to the ATP-binding pocket of the FLT3 kinase in its active conformation.[4] This mechanism allows it to effectively inhibit both major types of activating FLT3 mutations: internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation.[1][5][6] Its ability to target both ITD and TKD mutations, including those that confer resistance to other TKIs, is a key characteristic of its clinical efficacy.[5][6][7]

Quantitative Analysis of Binding Affinity

The potency of this compound has been quantified through various in vitro assays, measuring its half-maximal inhibitory concentration (IC50), dissociation constant (Kd), and inhibition constant (Ki). These values demonstrate the high affinity of this compound for both wild-type and mutated FLT3.

| Target | Metric | Value (nM) | Cell Line / Assay Condition | Reference |

| FLT3-WT | IC50 | 5 | Cell-based assay | [2][8] |

| FLT3-WT | IC50 | 19.7 | Ba/F3 cells | [9] |

| FLT3-ITD | IC50 | 0.7 - 1.8 | Cell-based assay | [8] |

| FLT3-ITD | IC50 | 0.92 | MV4-11 cells | [10] |

| FLT3-ITD | IC50 | 2.9 | MOLM-13 cells | [10] |

| FLT3-ITD | IC50 | 9.2 | Ba/F3 cells | [9] |

| FLT3-D835Y | IC50 | 1.6 | Ba/F3 cells | [10] |

| FLT3-ITD-D835Y | IC50 | 2.1 | Ba/F3 cells | [10] |

| FLT3-ITD-F691L | IC50 | 22 | Ba/F3 cells | [10] |

| FLT3-ITD-F691I | IC50 | 49 | Ba/F3 cells | [10] |

| FLT3 Protein | Kd | 1.0 | Binding Assay | [3] |

| c-Kit | IC50 | 102 | TF-1 cells | [8] |

| AXL | IC50 | 41 | Cell-based assay | [7] |

Experimental Protocols

The determination of this compound's binding affinity relies on a variety of established experimental protocols. Below are detailed methodologies for key assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of the FLT3 kinase and its inhibition by this compound.

-

Reaction Setup : Prepare a reaction mixture containing recombinant FLT3 kinase domain, a suitable substrate (e.g., a synthetic peptide), and [γ-³³P]ATP in a kinase reaction buffer.

-

Inhibitor Addition : Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

-

Incubation : Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

Termination : Stop the reaction by adding a stop solution, typically containing a high concentration of EDTA to chelate Mg²⁺ ions, which are essential for kinase activity.

-

Separation and Detection : Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter.

-

Data Analysis : The percentage of kinase inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Phosphorylation Assay (Western Blot)

This method assesses the ability of this compound to inhibit FLT3 autophosphorylation within a cellular context.

-

Cell Culture : Culture AML cell lines harboring FLT3 mutations (e.g., MV4-11 for FLT3-ITD) in appropriate media.

-

Compound Treatment : Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 2 hours).

-

Cell Lysis : Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection : Probe the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent detection. To ensure equal protein loading, the membrane is also probed with an antibody against total FLT3 or a housekeeping protein like β-actin.

-

Data Analysis : Quantify the band intensities for p-FLT3 and total FLT3. The IC50 value is determined by plotting the ratio of p-FLT3 to total FLT3 against the this compound concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of this compound on the viability and proliferation of FLT3-dependent cancer cells.

-

Cell Seeding : Seed FLT3-mutated AML cells (e.g., MOLM-13) into 96-well plates at a predetermined density.

-

Compound Addition : Add a serial dilution of this compound or a vehicle control to the wells.

-

Incubation : Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Measurement : Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. The resulting luminescent signal is proportional to the number of viable cells.

-

Data Acquisition : Read the luminescence on a plate reader.

-

Data Analysis : Normalize the luminescence readings to the vehicle-treated control cells to determine the percentage of growth inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting to a nonlinear regression model.

Visualizing the Mechanism of Action and Experimental Workflow

FLT3 Signaling Pathway and this compound Inhibition

Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling pathways that promote cell proliferation and survival, such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[11][12][13][14] this compound inhibits the initial autophosphorylation of FLT3, thereby blocking these downstream signals and inducing apoptosis in leukemic cells.[5][6]

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining IC50

The following diagram illustrates a typical workflow for determining the IC50 value of this compound using a cell-based assay.

Caption: Workflow for cell-based IC50 determination of this compound.

Conclusion

This compound demonstrates potent and selective inhibition of the FLT3 kinase domain, with high affinity for both ITD and TKD mutations. This activity is substantiated by low nanomolar IC50 values obtained through rigorous in vitro and cell-based assays. The ability of this compound to effectively shut down the constitutive signaling from mutated FLT3 provides a strong rationale for its clinical efficacy in FLT3-mutated AML. The experimental protocols and workflows detailed herein represent standard methodologies for characterizing the binding affinity and cellular activity of kinase inhibitors like this compound, providing a framework for further research and drug development in this critical area of oncology.

References

- 1. jadpro.com [jadpro.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. XOSPATA® (this compound) Mechanism of Action (MOA) [xospatahcp.com]

- 7. This compound: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical studies of this compound, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Signaling Pathway Inhibition

An In-depth Technical Guide to the Pharmacodynamics of Gilteritinib in AML Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pharmacodynamics of this compound, a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, in the context of Acute Myeloid Leukemia (AML) cell lines. This compound is a cornerstone in the treatment of relapsed or refractory AML with FLT3 mutations, and understanding its cellular and molecular mechanisms is critical for ongoing research and development.[1][2][3][4]

This compound is a small molecule tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site of the FLT3 receptor.[5][6] This action effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling cascades crucial for the proliferation and survival of leukemic cells.[5] this compound is highly potent against both common types of activating FLT3 mutations: internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations, such as the D835Y substitution.[1][2][5][6] Beyond FLT3, this compound also demonstrates inhibitory activity against other tyrosine kinases, notably AXL, which has been implicated in resistance to other FLT3 inhibitors.[7][8][9][10]

The constitutive activation of FLT3 in AML drives several key pro-survival and proliferative signaling pathways. By inhibiting FLT3, this compound effectively suppresses these downstream pathways, including STAT5, RAS/MAPK (ERK), and PI3K/AKT.[5][7][11] The inhibition of these pathways culminates in cell cycle arrest and the induction of apoptosis in FLT3-mutated AML cells.[5][12][13]

Caption: this compound inhibits FLT3 autophosphorylation by blocking ATP binding.

Cellular Pharmacodynamic Effects

This compound exerts potent anti-leukemic effects on AML cell lines harboring FLT3 mutations. These effects are primarily characterized by the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).

Inhibition of Cell Proliferation and Viability

This compound demonstrates robust, dose-dependent inhibition of proliferation in FLT3-mutated AML cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.

| Cell Line | FLT3 Mutation Status | This compound IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD | 0.92 | [14] |

| 0.7 - 1.8 | [8][9] | ||

| MOLM-13 | FLT3-ITD | 2.9 | [14] |

| MOLM-14 | FLT3-ITD | 0.7 - 1.8 | [8][9] |

| Ba/F3-ITD | FLT3-ITD (Transfected) | 1.8 | [14] |

| Ba/F3-D835Y | FLT3-TKD (Transfected) | 1.6 | [14] |

| Ba/F3-ITD-D835Y | FLT3-ITD & TKD (Transfected) | 2.1 | [14] |

| Ba/F3-ITD-F691L | FLT3-ITD & Gatekeeper | 22 | [14] |

Note: IC50 values can vary based on experimental conditions such as assay duration and serum concentration.

Induction of Apoptosis

Inhibition of the FLT3 signaling pathway by this compound deprives the leukemic cells of critical survival signals, leading to the activation of the intrinsic apoptotic cascade. This is commonly measured by detecting the externalization of phosphatidylserine using Annexin V staining.

| Cell Line | This compound Concentration (nM) | Treatment Duration (h) | Apoptotic Cells (% Annexin V+) | Reference |

| MV4-11 | 10 | 48 | ~40% | [15] |

| 30 | 48 | ~60% | [15] | |

| MOLM-13 | 30 | 48 | ~40% | [15] |

| 100 | 48 | ~55% | [15] | |

| MOLM-14 | 10 | 48 | >40% | [16] |

Additional Mechanisms of Action

Recent studies have revealed additional mechanisms contributing to this compound's efficacy:

-

FLT3 Expression Reduction : this compound has been shown to decrease the total expression level of the FLT3 protein in AML cells, a mechanism that is independent of its kinase inhibition and may contribute to a more sustained therapeutic effect.[12]

-

Metabolic Reprogramming : The drug can alter cellular metabolism, notably by downregulating glutamine transporters and reducing glutamine uptake and utilization, thereby starving the highly proliferative cancer cells of a key nutrient.[13][17]

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in pharmacodynamic studies. The following sections detail standardized protocols for key assays.

AML Cell Culture and Maintenance

-

Cell Lines : MV4-11 (ATCC CRL-9591), MOLM-13 (DSMZ ACC 554), and MOLM-14 (gifted or sourced from repositories) are commonly used FLT3-ITD positive human AML cell lines.

-

Culture Medium : RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation : Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture : Maintain cell density between 1x10^5 and 2x10^6 viable cells/mL.

Cell Viability Assay (MTS/CellTiter-Glo)

This protocol measures the metabolic activity of cells as an indicator of viability.

Caption: Workflow for a typical 72-hour cell viability assay.

-

Cell Seeding : Plate AML cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[18][19]

-

Drug Treatment : Prepare serial dilutions of this compound in culture medium. Add the drug to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) wells.

-

Incubation : Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[13][18]

-

Reagent Addition : Add the viability reagent (e.g., 20 µL of CellTiter 96 AQueous One Solution Reagent or an equivalent volume of CellTiter-Glo reagent) to each well.[16][18]

-

Signal Measurement : Incubate for 1-4 hours (for MTS) or 10 minutes (for CellTiter-Glo) as per the manufacturer's instructions. Measure absorbance at 490 nm for MTS or luminescence using a plate reader.

-

Data Analysis : Normalize the results to the vehicle-treated control cells (set to 100% viability) and plot a dose-response curve to calculate the IC50 value using non-linear regression.

Apoptosis Assay (Annexin V/PI Flow Cytometry)

This protocol quantifies the percentage of cells undergoing apoptosis.

-

Treatment : Seed cells (e.g., 1x10^6 cells/well in a 6-well plate) and treat with various concentrations of this compound or vehicle control for 48 hours.[15][16]

-

Cell Harvesting : Collect cells by centrifugation at 300 x g for 5 minutes.

-

Washing : Wash the cells once with cold phosphate-buffered saline (PBS).

-

Staining : Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, Alexa Fluor 488) and 1 µL of a propidium iodide (PI) solution (100 µg/mL).[16][19]

-

Incubation : Incubate the cells at room temperature for 15 minutes, protected from light.

-

Analysis : Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

-

Early Apoptotic Cells : Annexin V positive, PI negative.

-

Late Apoptotic/Necrotic Cells : Annexin V positive, PI positive.

-

Western Blot Analysis of FLT3 Signaling

This method is used to assess the phosphorylation status of FLT3 and its downstream targets.

-

Treatment and Lysis : Treat AML cells (e.g., 2-5x10^6 cells) with this compound for a short duration (e.g., 2-4 hours) to observe signaling changes.[16][18] Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis : Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5) overnight at 4°C.[16]

-

Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mechanisms of Resistance

Despite the high efficacy of this compound, resistance can emerge through various mechanisms, which have been studied in AML cell lines and clinical samples.

-

On-Target Mutations : The acquisition of secondary mutations in the FLT3 gene, such as the F691L "gatekeeper" mutation, can interfere with this compound binding, though this compound retains some activity against this mutation at higher concentrations.[3][14][20][21]

-

Bypass Signaling : A more common resistance mechanism involves the activation of alternative signaling pathways that bypass the need for FLT3 signaling. This frequently involves the acquisition of mutations in genes of the RAS/MAPK pathway (e.g., NRAS).[4][20][22][23]

-

Microenvironment-Mediated Resistance : Factors and cytokines secreted by bone marrow stromal cells can confer resistance to FLT3 inhibitors, highlighting the importance of the tumor microenvironment.[23][24]

References

- 1. This compound: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jadpro.com [jadpro.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Preclinical studies of this compound, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Selective Inhibition of FLT3 by this compound in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Inhibits Glutamine Uptake and Utilization in FLT3-ITD–Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. targetedonc.com [targetedonc.com]

- 19. This compound induces PUMA‐dependent apoptotic cell death via AKT/GSK‐3β/NF‐κB pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. This compound is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The FLT3N701K mutation causes clinical AML resistance to this compound and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ashpublications.org [ashpublications.org]

- 24. The AML microenvironment catalyzes a step-wise evolution to this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]

Gilteritinib's Interruption of Cancer Cell Proliferation: A Technical Guide to its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gilteritinib, a potent and selective FMS-like tyrosine kinase 3 (FLT3) and AXL inhibitor, has emerged as a critical therapeutic agent in the management of acute myeloid leukemia (AML) harboring FLT3 mutations.[1][2][3] Its clinical efficacy is intrinsically linked to its ability to induce cell cycle arrest and apoptosis in cancer cells.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-mediated cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Introduction: The FLT3 Signaling Axis and Cancer Proliferation

The FMS-like tyrosine kinase 3 (FLT3) receptor plays a pivotal role in the normal proliferation and differentiation of hematopoietic stem and progenitor cells.[2] In a significant subset of acute myeloid leukemia (AML) patients, activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor.[1][2] This aberrant signaling drives uncontrolled cell proliferation and confers a poor prognosis.[2][3] The constitutively active FLT3 receptor triggers a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which collectively promote cell survival and cell cycle progression.[4]

This compound is a second-generation tyrosine kinase inhibitor designed to target both FLT3-ITD and FLT3-TKD mutations, as well as the AXL receptor tyrosine kinase, which is implicated in resistance to FLT3 inhibitors.[1][5][6] By competitively inhibiting the ATP-binding site of these kinases, this compound effectively abrogates their downstream signaling, leading to the induction of cell cycle arrest and apoptosis in malignant cells.[5][7]

Mechanism of Action: this compound-Induced Cell Cycle Arrest

This compound exerts its anti-proliferative effects primarily by inducing a G1 phase cell cycle arrest in susceptible cancer cells.[1][8] This blockade of the cell cycle at the G1/S checkpoint prevents cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. In some contexts, particularly in combination with other agents, a G2 phase arrest has also been observed.[9]

Impact on Cell Cycle Regulatory Proteins

The transition through the G1 phase of the cell cycle is tightly regulated by the interplay of cyclins and cyclin-dependent kinases (CDKs). Specifically, the formation of active cyclin D/CDK4/6 and cyclin E/CDK2 complexes is essential for the phosphorylation of the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to activate genes required for S-phase entry.

Studies have demonstrated that this compound treatment leads to the downregulation of key G1-phase regulatory proteins. In prostate cancer cell lines, this compound was shown to downregulate CDK2, CDK4, and cyclin E1, contributing to the observed G1 phase arrest.[10]

Inhibition of Pro-Proliferative Signaling Pathways

The induction of cell cycle arrest by this compound is a direct consequence of its ability to inhibit FLT3 and its downstream signaling effectors. Upon binding to the mutated FLT3 receptor, this compound prevents its autophosphorylation, thereby blocking the activation of critical downstream pathways that drive cell cycle progression.[2]

Key signaling nodes affected by this compound include:

-

STAT5 (Signal Transducer and Activator of Transcription 5): Constitutive STAT5 activation is a hallmark of FLT3-ITD+ AML. This compound effectively reduces the phosphorylation of STAT5, a known downstream target of FLT3.[5]

-

AKT: The PI3K/AKT pathway is a central regulator of cell survival and proliferation. This compound treatment has been shown to inhibit AKT phosphorylation.[11]

-

ERK (Extracellular Signal-Regulated Kinase): As a component of the MAPK pathway, ERK activation promotes cell proliferation. This compound also suppresses the phosphorylation of ERK.[11]

By inhibiting these pathways, this compound disrupts the intricate signaling network that promotes the expression of cyclins and other proteins essential for cell cycle progression, ultimately leading to G1 arrest.

References

- 1. Evaluation of this compound in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Inhibits Glutamine Uptake and Utilization in FLT3-ITD–Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Enhances Anti-Tumor Efficacy of CDK4/6 Inhibitor, Abemaciclib in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Establishing Gilteritinib-Resistant AML Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing gilteritinib-resistant Acute Myeloid Leukemia (AML) cell line models. The protocols outlined below are based on established methodologies and are intended to serve as a foundational resource for studying resistance mechanisms and developing novel therapeutic strategies.

Introduction

This compound is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of relapsed or refractory AML with FLT3 mutations.[1][2] Despite its clinical efficacy, the development of resistance is a significant challenge.[3][4] Understanding the mechanisms of this compound resistance is crucial for the development of next-generation therapies and combination strategies to overcome it. In vitro models of this compound resistance are invaluable tools for this purpose.

Resistance to this compound can be broadly categorized into on-target and off-target mechanisms. On-target resistance often involves the acquisition of secondary mutations in the FLT3 gene, such as the "gatekeeper" mutation F691L, which can interfere with drug binding.[5][6] Off-target resistance mechanisms are more diverse and frequently involve the activation of bypass signaling pathways that circumvent the need for FLT3 signaling. The RAS/MAPK pathway is a commonly implicated pathway in this compound resistance, with mutations in genes like NRAS and KRAS being frequently observed.[3][6][7][8] Additionally, the activation of other receptor tyrosine kinases, such as AXL, and signaling molecules like PIM1 can also contribute to resistance.[6][8] The bone marrow microenvironment can also confer resistance through the secretion of cytokines and growth factors like FGF2 and FLT3 ligand (FL).[9]

This document provides detailed protocols for generating this compound-resistant AML cell lines, methods for their characterization, and a summary of expected quantitative outcomes.

Data Presentation

Table 1: this compound IC50 Values in Sensitive and Resistant AML Cell Lines

| Cell Line | Genotype | Sensitive IC50 (nM) | Resistant IC50 (nM) | Fold Increase in Resistance | Reference |

| MOLM-13 | FLT3-ITD | 2.9 - 19.0 | >100 | >5-34 | [10][11][12] |

| MV4-11 | FLT3-ITD | 0.92 - 3.3 | >100 | >30-108 | [10][11] |

| MOLM-14 | FLT3-ITD | Not Specified | >100 | Not Specified | [13] |

| Ba/F3-FLT3-ITD | Transduced | 1.8 | Not Specified | Not Specified | [10] |

| Ba/F3-FLT3-ITD+N701K | Transduced | 82.86 | Not Applicable | 46 | [3] |

| Primary AML Blasts | FLT3-ITD+N701K | 24.38 | >10000 | >410 | [3] |

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant AML Cell Lines

Objective: To generate this compound-resistant AML cell lines through continuous exposure to escalating concentrations of the drug.

Materials:

-

FLT3-mutated AML cell lines (e.g., MOLM-13, MV4-11, MOLM-14)[11][14]

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (Stock solution in DMSO)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Initial Culture: Culture the parental AML cell line (e.g., MOLM-13) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Determine Parental IC50: Perform a dose-response assay to determine the initial IC50 of this compound for the parental cell line. This will serve as a baseline.

-

Initiation of Resistance Induction: Begin by continuously exposing the cells to a low concentration of this compound, typically starting at or slightly below the IC50 value (e.g., 1-5 nM for MOLM-13 or MV4-11).

-

Monitoring and Dose Escalation:

-

Monitor cell viability and proliferation regularly. Initially, a significant decrease in cell growth is expected.

-

Allow the cells to recover and resume proliferation in the presence of the drug. This may take several weeks.

-

Once the cells are stably proliferating at the current this compound concentration, gradually increase the concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).

-

Repeat this process of recovery and dose escalation over a period of several months.

-

-

Establishment of Resistant Clones: Continue the dose escalation until the cells can proliferate in the presence of a high concentration of this compound (e.g., 100 nM or higher).

-

Cryopreservation: At various stages of resistance development, cryopreserve aliquots of the cells for future experiments.

-

Maintenance of Resistant Lines: Maintain the established resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.

Protocol 2: Characterization of this compound-Resistant Cell Lines

Objective: To confirm and characterize the resistant phenotype of the established cell lines.

A. Cell Viability and IC50 Determination:

-

Seed both parental and resistant cells in 96-well plates.

-

Treat the cells with a range of this compound concentrations for 72 hours.

-

Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion).

-

Calculate the IC50 values for both parental and resistant cell lines and determine the fold-change in resistance.

B. Western Blot Analysis of Signaling Pathways:

-

Culture parental and resistant cells with and without this compound treatment for a short period (e.g., 2-4 hours).

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins, including:

-

Phospho-FLT3 and total FLT3

-

Phospho-STAT5 and total STAT5

-

Phospho-ERK and total ERK

-

Phospho-AKT and total AKT

-

AXL

-

c-Myc

-

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. Analyze the changes in protein phosphorylation and expression levels between sensitive and resistant cells. This compound has been shown to reduce both the phosphorylation and the total expression of FLT3 in sensitive cells.[1]

C. Genetic Analysis for Resistance Mutations:

-

Isolate genomic DNA from both parental and resistant cell lines.

-

Perform Sanger sequencing or next-generation sequencing (NGS) to identify potential mutations in the FLT3 gene (e.g., F691L) and key genes in the RAS/MAPK pathway (NRAS, KRAS, PTPN11).

Mandatory Visualizations

Caption: Experimental workflow for generating this compound-resistant AML cell lines.

References

- 1. This compound Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The FLT3N701K mutation causes clinical AML resistance to this compound and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hematopoietic cytokines mediate resistance to targeted therapy in FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]

- 7. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The AML microenvironment catalyzes a step-wise evolution to this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Synergistic Antitumor Activity of Gilteritinib and Chemotherapy in Preclinical AML Models

References

- 1. oncotarget.com [oncotarget.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Bcl-2 Synergistically Enhances the Antileukemic Activity of Midostaurin and this compound in Preclinical Models of FLT3-mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Gilteritinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gilteritinib is a potent, selective, oral FLT3/AXL tyrosine kinase inhibitor. It has demonstrated significant clinical activity against both FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common drivers in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] this compound induces cell cycle arrest and apoptosis in FLT3-mutated cancer cells by inhibiting the FLT3 signaling pathway and its downstream effectors.[1] This document provides detailed protocols for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining, along with representative data and a summary of the underlying signaling pathways.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its anti-leukemic effects by binding to the ATP-binding pocket of the FLT3 receptor, inhibiting its autophosphorylation and subsequent activation. This blockade disrupts downstream pro-survival signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, ultimately leading to the induction of apoptosis.[2][3] One identified mechanism involves the inhibition of AKT, which leads to the activation of glycogen synthase kinase 3β (GSK-3β). Activated GSK-3β can then promote apoptosis through various downstream effectors, including the transcription factor NF-κB, which can induce the expression of the pro-apoptotic protein PUMA.[3]

Data Presentation

The following tables summarize the dose-dependent induction of apoptosis by this compound in two common FLT3-ITD positive AML cell lines, MV4-11 and MOLM-13, after 48 hours of treatment. Apoptosis was quantified by Annexin V staining followed by flow cytometry.

Table 1: this compound-Induced Apoptosis in MV4-11 Cells

| This compound Concentration (nM) | Mean Percentage of Annexin V-Positive Cells (± SEM) |

| 0 (Vehicle) | Not specified |

| 1 | Not specified |

| 3 | Significantly increased vs. vehicle (P<0.01) |

| 10 | Significantly increased vs. vehicle (P<0.001) |

| 30 | Significantly increased vs. vehicle (P<0.001) |

Data from a 48-hour treatment period.[4]

Table 2: this compound-Induced Apoptosis in MOLM-13 Cells

| This compound Concentration (nM) | Mean Percentage of Annexin V-Positive Cells (± SEM) |

| 0 (Vehicle) | 4.1% |

| 1 | Not specified |

| 3 | Not specified |

| 10 | Not specified |

| 30 | 32.0% (P<0.001 vs. vehicle) |

| 100 | 52.4% (P<0.001 vs. vehicle) |

Data from a 48-hour treatment period.[4]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

-

Cell Lines:

-

MV4-11 (FLT3-ITD positive human AML cell line)

-

MOLM-13 (FLT3-ITD positive human AML cell line)

-

-

Culture Conditions:

-

Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

-

Treatment:

-

Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

Treat cells with increasing concentrations of this compound (e.g., 1, 3, 10, 30, 100 nM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V and PI Staining)

-

Harvesting Cells:

-

Following treatment, collect the cells by centrifugation at 300 x g for 5 minutes.

-

-

Washing:

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

-

Resuspension:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use appropriate controls, including unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI, to set up compensation and gates.

-

Interpretation of Results:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualizations

Caption: this compound-induced apoptotic signaling pathway.

Caption: Experimental workflow for apoptosis analysis.

References

- 1. This compound Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arsenic trioxide potentiates this compound-induced apoptosis in FLT3-ITD positive leukemic cells via IRE1a-JNK-mediated endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces PUMA‐dependent apoptotic cell death via AKT/GSK‐3β/NF‐κB pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes: Utilizing Gilteritinib for the Study of FLT3 Signaling in Ba/F3 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are frequently observed in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and survival through various downstream signaling pathways.

Gilteritinib is a potent, selective, next-generation FLT3 tyrosine kinase inhibitor (TKI). It has demonstrated significant clinical activity against both FLT3-ITD and FLT3-TKD mutations, including those conferring resistance to earlier-generation TKIs. The murine pro-B cell line, Ba/F3, is a valuable in vitro model system for studying cytokine receptor signaling. Ba/F3 cells are dependent on interleukin-3 (IL-3) for their growth and survival. However, upon stable transfection with a constitutively active kinase, such as mutated FLT3, they become IL-3 independent. This characteristic makes FLT3-expressing Ba/F3 cells an ideal model to investigate the efficacy and mechanism of action of FLT3 inhibitors like this compound.

These application notes provide a comprehensive guide for utilizing this compound to study FLT3 signaling in Ba/F3 cells, complete with detailed experimental protocols and data presentation.

Mechanism of Action of this compound

This compound is a type I TKI that inhibits FLT3 by binding to the ATP-binding pocket of the kinase domain in its active conformation. This action effectively blocks the autophosphorylation of the FLT3 receptor, thereby inhibiting the activation of its downstream signaling cascades. The primary signaling pathways constitutively activated by mutated FLT3 and subsequently inhibited by this compound include:

-

RAS/MEK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation.

-

PI3K/AKT Pathway: This cascade plays a central role in promoting cell survival and inhibiting apoptosis.

-

STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key downstream target of FLT3 that promotes cell proliferation and survival.

By inhibiting these pathways, this compound induces cell cycle arrest and apoptosis in cells dependent on FLT3 signaling for their survival.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various FLT3 mutations expressed in Ba/F3 cells, as reported in the literature. This data highlights the potent and broad activity of this compound.

| FLT3 Mutation | This compound IC50 (nM) | Reference |

| FLT3-ITD | 1.8 - 4.5 | [1][2] |

| FLT3-D835Y | 1.6 | [1] |

| FLT3-ITD-D835Y | 2.1 | [1] |

| FLT3-ITD-F691L | 22 | [1] |

| FLT3-ITD-F691I | 49 | [1] |

| FLT3-D835V | 0.8 | [2] |

| FLT3-Y842C | 1.1 | [2] |

Experimental Protocols

Protocol 1: Establishment and Maintenance of FLT3-Mutated Ba/F3 Cell Lines

Objective: To generate and maintain stable Ba/F3 cell lines expressing constitutively active FLT3 mutants, rendering them IL-3 independent.

Materials:

-

Parental Ba/F3 cells

-

Retroviral or lentiviral expression vector containing the human FLT3 mutant cDNA (e.g., pMSCVpuro-FLT3-ITD)

-

Packaging cell line (e.g., Platinum-E)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Complete RPMI-1640 medium with murine IL-3 (10 ng/mL)

-

Selection antibiotic (e.g., Puromycin at 1-2 µg/mL)

-

Polybrene

Procedure:

-

Viral Production:

-

Plate packaging cells at an appropriate density.

-

Transfect the packaging cells with the FLT3 mutant expression vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Collect the virus-containing supernatant 48-72 hours post-transfection and filter it through a 0.45 µm filter.

-

-

Transduction of Ba/F3 Cells:

-

Plate parental Ba/F3 cells in complete RPMI-1640 medium containing 10 ng/mL of murine IL-3.

-

Add the viral supernatant to the Ba/F3 cells in the presence of polybrene (4-8 µg/mL).

-

Centrifuge the plate at 1000 x g for 90 minutes at 32°C to enhance transduction efficiency (spinoculation).

-

Incubate the cells for 24-48 hours.

-

-

Selection of Stable Cell Lines:

-

After transduction, wash the cells and resuspend them in complete RPMI-1640 medium without IL-3, but containing the appropriate selection antibiotic (e.g., puromycin).

-

Culture the cells for 1-2 weeks, replacing the medium with fresh selection medium every 2-3 days, until a stable population of antibiotic-resistant, IL-3 independent cells emerges.

-

-

Maintenance of Stable Cell Lines:

-

Culture the stable FLT3-mutated Ba/F3 cells in complete RPMI-1640 medium without IL-3.

-

Maintain the cell density between 1 x 10^5 and 2 x 10^6 cells/mL.

-

Split the cultures every 2-3 days.

-

Periodically confirm the expression and phosphorylation of FLT3 via Western blot.

-

Protocol 2: Cell Viability Assay to Determine this compound IC50

Objective: To determine the concentration of this compound that inhibits the proliferation of FLT3-mutated Ba/F3 cells by 50%.

Materials:

-

FLT3-mutated Ba/F3 cells

-

Complete RPMI-1640 medium (without IL-3)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing FLT3-mutated Ba/F3 cells and resuspend them in fresh complete RPMI-1640 medium to a density of 2 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (2,000 cells/well) into a 96-well plate.

-

-

Drug Treatment:

-

Prepare a serial dilution of this compound in complete RPMI-1640 medium. A typical concentration range would be from 1 µM down to 0.01 nM, plus a vehicle control (DMSO).

-

Add 100 µL of the diluted this compound solutions to the respective wells, resulting in a final volume of 200 µL per well.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Viability Measurement:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature for the recommended time to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (100% viability).

-

Plot the cell viability against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

-

Protocol 3: Western Blot Analysis of FLT3 Signaling Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation status of FLT3 and its key downstream signaling proteins (STAT5, AKT, ERK).

Materials:

-

FLT3-mutated Ba/F3 cells

-

Complete RPMI-1640 medium (without IL-3)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-p44/42 ERK (Thr202/Tyr204), anti-p44/42 ERK, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed FLT3-mutated Ba/F3 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to grow overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours.

-

Harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with ice-cold lysis buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-